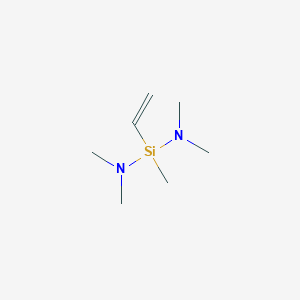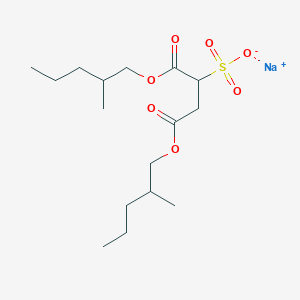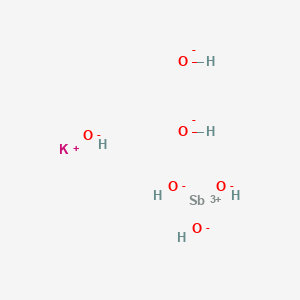
Ethylmercurithiosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmercurithiosalicylic acid (EMTS) is a chemical compound that has been used in scientific research for many years. It is a derivative of salicylic acid and contains mercury as a key component. EMTS is a versatile compound that has been used in a variety of applications, from biochemical research to medical imaging. In
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Ethylmercurithiosalicylic Acid
Cellular Toxicity and Neurological Impact Ethylmercurithiosalicylic acid, also known as Thimerosal, has been studied for its effects on human neuronal and fetal cells. Research indicates that it can induce significant cellular toxicity in these cells at low nanomolar concentrations. The toxicity is characterized by mitochondrial damage, reduced oxidative-reduction activity, cellular degeneration, and cell death. These findings are relevant for understanding the potential risks associated with Thimerosal exposure in medical products, including its implications in the pathophysiology of autistic disorders (Geier, King, & Geier, 2009).
Detection in Cosmetics Ethylmercurithiosalicylic acid has been detected in cosmetics using high-performance liquid chromatography-inductively coupled plasma-mass spectrometry. This method is effective for separating and quantifying ethylmercurithiosalicylic acid and other mercury species in cosmetic products, highlighting its presence and potential exposure risks in everyday items (Duan Wen-feng, 2013).
Blood-Brain Barrier Penetration Research examining whether ethylmercurithiosalicylic acid crosses the blood-brain barrier reveals that it does indeed cross the barrier and can convert to highly toxic inorganic mercury compounds within the brain. This process is facilitated by active transport systems and results in significant and persistent mercury tissue binding in the brain, even without concurrent detectable blood mercury levels (Kern, Geier, Homme, & Geier, 2019).
Gastro-Protective Effects Thimerosal (ethylmercurithiosalicylate) has shown gastro-protective effects in animal studies. It was found to significantly reduce gastric secretion and acidity, and protected against ethanol-induced gastric injury. This effect is attributed to its ability to reduce acid secretion, oxidative stress, and neutrophil activity, highlighting a potential therapeutic application (Al Moutaery, 2003).
Systemic Autoimmunity Induction in Mice Ethylmercurithiosalicylic acid has been observed to induce systemic autoimmune conditions in genetically susceptible mice. This is evidenced by a dose-related pattern of antinucleolar antibodies and the development of tissue immune-complex deposits. The study provides insights into the immunological effects and potential risks of ethylmercurithiosalicylic acid exposure (Havarinasab, Lambertsson, Qvarnström, & Hultman, 2004).
Eigenschaften
CAS-Nummer |
148-61-8 |
|---|---|
Produktname |
Ethylmercurithiosalicylic acid |
Molekularformel |
C9H10HgO2S |
Molekulargewicht |
382.83 g/mol |
IUPAC-Name |
(2-carboxyphenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1 |
InChI-Schlüssel |
HXQVQGWHFRNKMS-UHFFFAOYSA-M |
Isomerische SMILES |
CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |
Andere CAS-Nummern |
148-61-8 736071-66-2 |
Synonyme |
2-(ethylmercuriothio)benzoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)





